![molecular formula C11H18N2O3 B2930325 1-methyl-3-[(pentyloxy)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1975118-90-1](/img/structure/B2930325.png)
1-methyl-3-[(pentyloxy)methyl]-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-[(pentyloxy)methyl]-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position, a pentyloxy methyl group at the 3-position, and a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-[(pentyloxy)methyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the reaction of 1-methyl-3-hydroxymethyl-1H-pyrazole with pentyl bromide in the presence of a base to form the pentyloxy methyl derivative. This intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.
化学反应分析
Types of Reactions: 1-Methyl-3-[(pentyloxy)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pentyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole ketones, while reduction can produce pyrazole alcohols.
科学研究应用
1-Methyl-3-[(pentyloxy)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-methyl-3-[(pentyloxy)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pentyloxy methyl group may enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and elicit specific effects.
相似化合物的比较
- 1-Methyl-3-hydroxymethyl-1H-pyrazole-4-carboxylic acid
- 1-Methyl-3-(methoxymethyl)-1H-pyrazole-4-carboxylic acid
- 1-Methyl-3-(ethoxymethyl)-1H-pyrazole-4-carboxylic acid
Comparison: Compared to its analogs, 1-methyl-3-[(pentyloxy)methyl]-1H-pyrazole-4-carboxylic acid exhibits unique properties due to the longer pentyloxy chain. This can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
属性
IUPAC Name |
1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-3-4-5-6-16-8-10-9(11(14)15)7-13(2)12-10/h7H,3-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTCXOMPBUFBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=NN(C=C1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2930242.png)
![1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile](/img/structure/B2930243.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2930245.png)
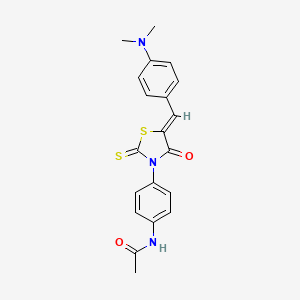
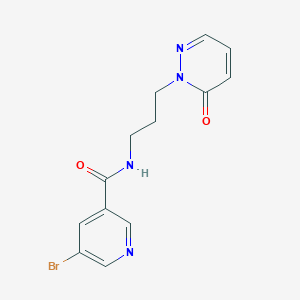
![2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2930251.png)

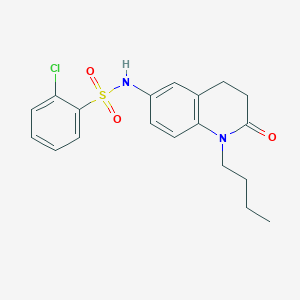


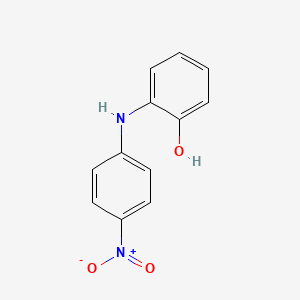
![2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2930259.png)
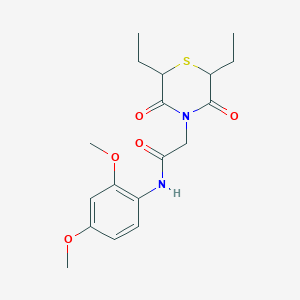
![4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid](/img/structure/B2930264.png)
